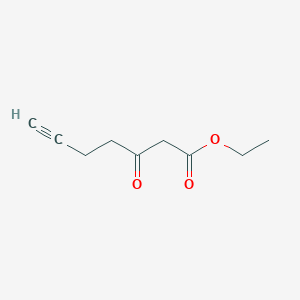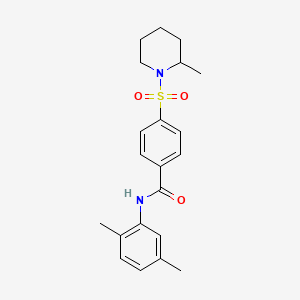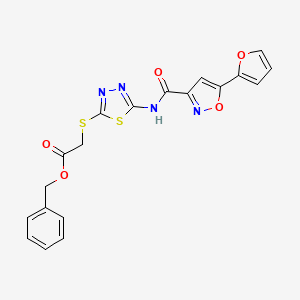
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains several functional groups including a benzyl group, an isoxazole ring, a thiadiazole ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that can be synthesized using various chemical processes involving heterocyclic compounds, as illustrated in the synthesis of similar compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized through specific reactions involving heterocyclic compounds characterized by elemental analysis, 1HNMR, 13CNMR, FT–IR, and LC-MS spectral studies (Patel, Patel & Shah, 2015). Similarly, compounds like 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole have been synthesized and subjected to various electrophilic substitution reactions to explore their reactivity (Aleksandrov et al., 2021).
Chemical Reactivity and Modifications
The chemical structure and functional groups in benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate suggest potential for various chemical reactions and modifications. Similar compounds have demonstrated a range of reactivity and have been used as intermediates for further chemical transformations. For example, N-(1-Naphthyl)furan-2-carboxamide underwent several steps to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which was then subjected to electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Biological Applications
Antimicrobial and Anticancer Properties
Compounds with similar structural features have shown significant biological activities, such as antimicrobial and anticancer effects. For instance, a study on pyridines, thioamides, thiazole, and other derivatives revealed that some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating potential anticancer properties (Zaki, Al-Gendey & Abdelhamid, 2018). Moreover, a series of synthesized compounds demonstrated appreciable activity against various bacteria and fungi, suggesting antimicrobial potential (Reddy, Rao, Yakub & Nagaraj, 2010).
Synthesis and Utility of Related Heterocyclic Compounds
The synthesis of various heterocyclic compounds related to benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has led to the development of materials with potential utility in diverse fields. For instance, benzo[c]furans and related compounds have been studied for their potential use in the preparation of polymers, optical devices, and electroluminescent devices, highlighting the versatility of these heterocyclic structures (Friedrichsen, 1999).
Propiedades
IUPAC Name |
benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYOOVFULACJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)
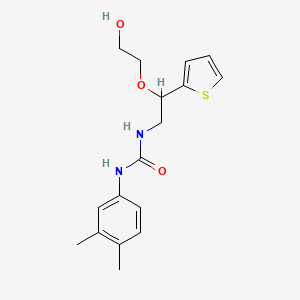
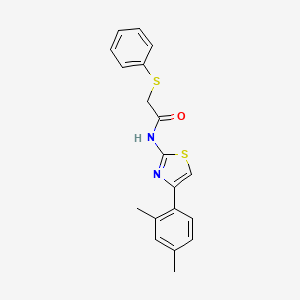

![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)
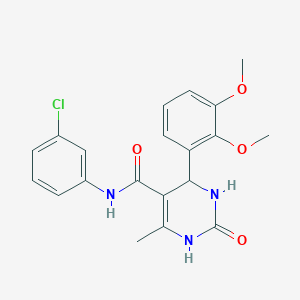
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)
![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)
